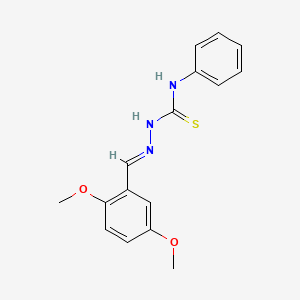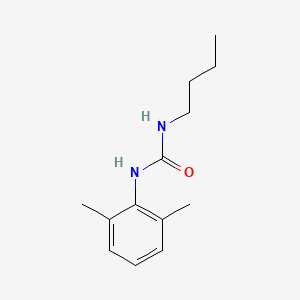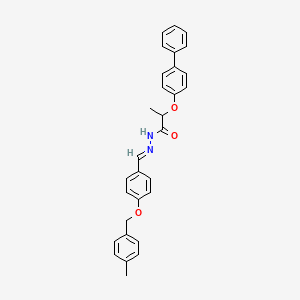
2-((1,1'-Biphenyl)-4-yloxy)-N'-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a biphenyl group, a propanohydrazide moiety, and a benzylidene group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide typically involves multiple steps:
Formation of the biphenyl group: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the propanohydrazide moiety: This step involves the reaction of a suitable hydrazine derivative with a propanoic acid derivative under acidic or basic conditions.
Formation of the benzylidene group: This is typically done through a condensation reaction between a benzaldehyde derivative and the hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted biphenyl or benzylidene derivatives.
Aplicaciones Científicas De Investigación
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydrazide moiety can form hydrogen bonds with amino acid residues. This can lead to inhibition or activation of specific enzymes or receptors, resulting in the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-benzylidene)propanohydrazide
- 2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-phenyl)oxy)benzylidene)propanohydrazide
Uniqueness
2-((1,1’-Biphenyl)-4-yloxy)-N’-(4-((4-ME-benzyl)oxy)benzylidene)propanohydrazide is unique due to the presence of the 4-ME-benzyl group, which can enhance its interaction with specific molecular targets and improve its biological activity compared to similar compounds.
Propiedades
Número CAS |
880051-99-0 |
|---|---|
Fórmula molecular |
C30H28N2O3 |
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C30H28N2O3/c1-22-8-10-25(11-9-22)21-34-28-16-12-24(13-17-28)20-31-32-30(33)23(2)35-29-18-14-27(15-19-29)26-6-4-3-5-7-26/h3-20,23H,21H2,1-2H3,(H,32,33)/b31-20+ |
Clave InChI |
QHTYCZADYUBRPW-AJBULDERSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C(C)OC3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C(C)OC3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl){[3-(trimethylstannyl)but-3-en-1-yl]oxy}silane](/img/structure/B11952489.png)
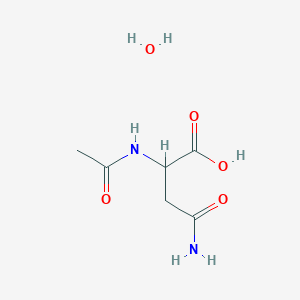

![methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11952505.png)
![N-Butyl-N'-[4-(diethylamino)phenyl]urea](/img/structure/B11952512.png)

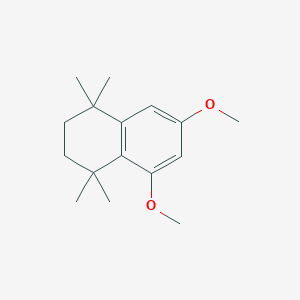
![4-{[2-(Hexadecyloxy)-5-(methoxycarbonyl)phenyl]sulfamoyl}benzoic acid](/img/structure/B11952531.png)

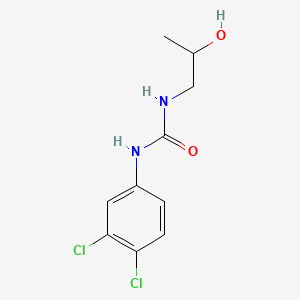

![1-Butyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11952562.png)
